Benzyl trans-4-aminomethylcyclohexylcarbamate

Overview

Description

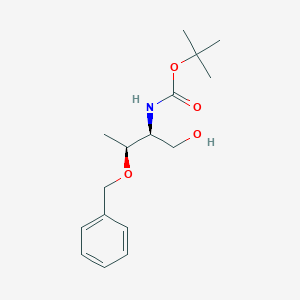

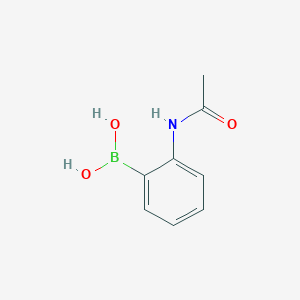

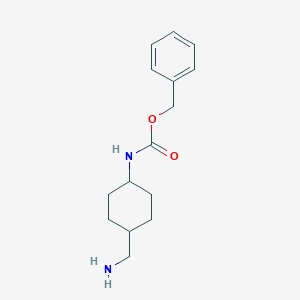

Benzyl trans-4-aminomethylcyclohexylcarbamate is a chemical compound with the linear formula C15H22N2O2 . It is used for proteomics research .

Molecular Structure Analysis

The molecular formula of Benzyl trans-4-aminomethylcyclohexylcarbamate is C15H22N2O2 . The molecular weight is 262.35 g/mol.Physical And Chemical Properties Analysis

The predicted boiling point of Benzyl trans-4-aminomethylcyclohexylcarbamate is 426.5±24.0 °C, and its predicted density is 1.11±0.1 g/cm3 . The predicted pKa value is 12.32±0.40 .Scientific Research Applications

Pharmacological Applications and Chemical Properties

Benzothiazole Derivatives : Benzothiazole (BTA) and its derivatives, which are structurally related to Benzyl trans-4-aminomethylcyclohexylcarbamate, have been identified as important heterocyclic compounds with a wide range of pharmacological properties. These compounds are used in the development of therapeutic agents for various diseases due to their high therapeutic potency and structural diversity. They have applications as anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents (Rangappa S. Keri, M. Patil, S. Patil, Srinivasa Budagumpi, 2015).

Benzoxaborole Compounds : Another chemically relevant group is the benzoxaborole derivatives, known for their broad spectrum of applications in medicinal chemistry due to physicochemical and drug-like properties. Benzoxaboroles have been incorporated into the design of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. These findings underscore the potential for benzoxaborole and structurally related compounds in pharmaceutical development (A. Nocentini, C. Supuran, J. Winum, 2018).

Chemical Studies and Properties

Degradation and Stability Studies : Research on the degradation processes of certain compounds, such as Nitisinone, which shares some structural similarities with the chemical class of interest, offers insights into the stability and degradation pathways of these compounds. Studies employing techniques like LC-MS/MS have contributed to understanding the stability of these compounds under various conditions, which is essential for their potential medical applications (H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019).

Supramolecular Chemistry Applications : Benzene-1,3,5-tricarboxamides (BTAs), while not directly related, illustrate the diversity of applications that structurally complex molecules can have. BTAs have found use in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. Such studies highlight the potential for exploring the applications of Benzyl trans-4-aminomethylcyclohexylcarbamate in similar fields (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

properties

IUPAC Name |

benzyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOPGOCTHCBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623936 | |

| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl trans-4-aminomethylcyclohexylcarbamate | |

CAS RN |

177582-74-0 | |

| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.